Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities
Synthetic Routes and Reaction Conditions:
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization: A common synthetic route involves the Petasis reaction to form a diastereomeric morpholinone derivative, which is then transformed into tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization.
Bischler–Napieralski Reaction: Another method includes the reaction of [4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with diethyl oxalate, followed by cyclization with phosphorus oxychloride.
Industrial Production Methods: Industrial production typically involves scaling up these synthetic routes, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of natural products and synthetic pharmaceuticals. Its derivatives have shown biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties.
Biology: The compound and its derivatives are used in biological studies to understand their interactions with various biomolecules and pathways.
Industry: It is utilized in the chemical industry for the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism by which Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: Similar core structure but without the ethyl ester group.
Uniqueness: Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)13-10-8-12(18-3)11(17-2)7-9(10)5-6-15-13/h7-8,13,15H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAWRVKFFVLAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC(=C(C=C2CCN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539794 | |
Record name | Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41993-68-4 | |
Record name | Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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